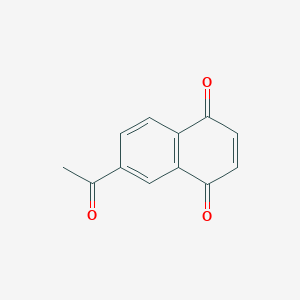

6-Acetylnaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

51439-36-2 |

|---|---|

Molecular Formula |

C12H8O3 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

6-acetylnaphthalene-1,4-dione |

InChI |

InChI=1S/C12H8O3/c1-7(13)8-2-3-9-10(6-8)12(15)5-4-11(9)14/h2-6H,1H3 |

InChI Key |

MJDSWBRCFIGVMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C(=O)C=CC2=O |

Origin of Product |

United States |

Overview of Naphthalene 1,4 Dione Frameworks in Contemporary Organic Chemistry

Naphthalene-1,4-dione, also known as 1,4-naphthoquinone (B94277), serves as a fundamental scaffold in organic chemistry. foodb.cawikipedia.org This structure, consisting of a naphthalene (B1677914) ring system fused to a quinone unit, is found in numerous natural products and synthetic compounds. wikipedia.orgresearchgate.net The industrial synthesis of 1,4-naphthoquinone typically involves the aerobic oxidation of naphthalene using a vanadium oxide catalyst. wikipedia.org In a laboratory setting, it can be prepared by oxidizing various naphthalene derivatives, with a common method being the oxidation of naphthalene with chromium trioxide. wikipedia.org

The chemical reactivity of the naphthalene-1,4-dione framework is diverse, making it a valuable building block in synthesis. ambeed.com It readily undergoes reduction to form naphthalene-1,4-dihydroquinone. ambeed.com The electrophilic nature of the quinone ring allows for various substitution reactions, including Michael additions and cycloadditions like the Diels-Alder reaction. ambeed.commdpi.com Furthermore, it can be acylated to introduce acyl groups onto the naphthalene ring. ambeed.com These reactions enable the synthesis of a wide array of derivatives with tailored properties.

Naphthoquinone derivatives are notable for their significant pharmacological properties, including cytotoxic, antibacterial, antifungal, antiviral, insecticidal, anti-inflammatory, and antipyretic activities. wikipedia.org Vitamin K, for example, is a well-known derivative of 1,4-naphthoquinone. wikipedia.org The planar structure of many quinones allows them to function as DNA-intercalating agents, and their ability to undergo reversible oxidation-reduction reactions can lead to the generation of reactive oxygen species (ROS), a mechanism often implicated in their biological effects. mdpi.com

Structural Significance of Acetylated Naphthoquinones and Their Role in Chemical Transformations

The introduction of an acetyl group to the naphthalene-1,4-dione scaffold creates acetylated naphthoquinones, a class of compounds with distinct chemical characteristics and reactivity. The acetyl group, being an electron-withdrawing group, enhances the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack. nih.gov This feature is pivotal in various chemical transformations.

A key reaction involving acetylated naphthoquinones is reductive acetylation, which can lead to the formation of new heterocyclic ring systems. chempap.org For instance, the reductive acetylation of certain naphthoquinone derivatives can yield complex structures like 9-acetylaminonaphtho[1,2-b:4,3-b']bis foodb.caijmspr.inoxathiin-2,7-dione. chempap.org

The synthesis of acetylated naphthoquinones can be achieved through several methods. One notable approach is the Fries rearrangement of acetoxynaphthalenes, which can be used to introduce an acetyl group at a specific position. rsc.org For example, 3-acetyl-5-methoxy- and 3-acetyl-5,7-dimethoxy-1,4-naphthoquinones have been synthesized using this rearrangement as a key step. rsc.org Another method involves the direct acetylation of naphthoquinones. rsc.org

Acylated 1,4-naphthoquinones are valuable precursors for the synthesis of a variety of biologically active compounds. nih.gov The presence of both the quinone and the acetyl carbonyl groups provides multiple electrophilic centers, influencing the regioselectivity of reactions with nucleophiles. nih.gov

Historical Trajectories and Emerging Research Paradigms for 6 Acetylnaphthalene 1,4 Dione Analogues

Direct Functionalization Approaches to the Naphthalene-1,4-dione Core

Direct modification of the naphthalene-1,4-dione scaffold provides a straightforward route to introduce the acetyl group at the desired position. These methods primarily involve electrophilic substitution and oxidative transformations.

Electrophilic Acylation and Related Reactions on Naphthalene (B1677914) Quinone Systems

Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. fiveable.me While direct acylation of 1,4-naphthoquinone (B94277) can be challenging due to the deactivating nature of the quinone ring, related strategies have been successfully employed, particularly with substituted naphthoquinone systems like juglone (B1673114) (5-hydroxy-1,4-naphthoquinone). researchgate.netnih.govpreprints.org For instance, the solvent-free Friedel-Crafts acylation of 4-halophenol derivatives with maleic anhydride (B1165640) has been used to prepare 8-halogen substituted juglone derivatives. researchgate.netcqvip.com This reaction's regiochemistry is controlled by the 4-halo substituent on the phenolic reactant. researchgate.net

In some cases, photo-Friedel-Crafts reactions offer an alternative pathway. The photochemical reaction of 1,4-naphthoquinone with various aldehydes can produce acylated naphthohydroquinones, which can then be oxidized to the corresponding acylated naphthoquinones. researchgate.netacs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 1,4-Naphthoquinone | Aldehydes (e.g., Butyraldehyde, Benzaldehyde) | hv (Irradiation) | Acylated Naphthohydroquinones | researchgate.net |

| 4-Halophenol derivatives | Maleic Anhydride | Solvent-free, Heat | 8-Halojuglone derivatives | researchgate.net |

| 1,4-Dimethoxybenzene | Succinic Anhydride | AlCl₃, PhNO₂ | Juglone precursor | preprints.org |

Oxidative Transformations for the Formation of this compound from Acetylnaphthalene Precursors

An alternative strategy involves the oxidation of a pre-functionalized naphthalene precursor, such as an acetylnaphthalene. The industrial synthesis of 1,4-naphthoquinone itself involves the catalytic aerobic oxidation of naphthalene using a vanadium oxide catalyst. wikipedia.org Similar oxidative approaches can be applied to acetylnaphthalene derivatives.

For example, 2-acetylnaphthalene (B72118) can be a starting point. researchgate.netnih.govresearchgate.net The synthesis of a key intermediate, 3-acetyl-6-(2-deoxyglucosyl)-1,4-naphthoquinone, was achieved through oxidative demethylation of the corresponding naphthalene precursor. rsc.org The oxidation of naphthalene and naphthol derivatives is a common strategy in the synthesis of juglone and its analogues. nih.govpreprints.org One-pot methods, such as using peracetic acid generated in situ from acetic anhydride and hydrogen peroxide, have been developed for the oxidation of 1,5-dihydroxynaphthalene (B47172) to juglone, offering high yields and avoiding toxic solvents. nih.govpreprints.org

Cascade Reactions and Cycloaddition Chemistry for Naphthoquinone Synthesis

Building the naphthoquinone scaffold through convergent strategies, such as cascade reactions and cycloadditions, offers a high degree of flexibility and control over the final structure.

Intramolecular Cyclization Pathways Leading to Naphthalene-1,4-dione Scaffolds

Intramolecular cyclization reactions are powerful tools for constructing cyclic systems. Various methods have been developed to synthesize naphthoquinone-fused heterocycles through intramolecular cyclization. For instance, naphthoquinone-fused pyrrole (B145914) derivatives have been synthesized in high yields via the intramolecular cyclization of 2-(arylethynyl)naphthalene-1,4-dione derivatives with ammonium (B1175870) acetate (B1210297). rsc.org Similarly, benz[f]indole-4,9-dione derivatives can be prepared through the intramolecular cyclization of 2-chloro-3-(α-cyano-α-ethoxycarbonyl-methyl)-1,4-naphthoquinone with arylamines in the presence of a base. koreascience.kr Transition-metal-catalyzed intramolecular cyclizations, such as the Heck reaction, also provide routes to naphthoquinone derivatives with heterocyclic skeletons. mdpi.com

Intermolecular [X+Y] Cycloaddition Reactions Involving Quinone Moieties

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and has been widely applied to the construction of naphthoquinone systems. sigmaaldrich.comiitk.ac.inorganic-chemistry.orgwikipedia.orgebsco.com This reaction involves a conjugated diene and a dienophile, which can be an alkene or alkyne, to form an unsaturated six-membered ring. sigmaaldrich.comorganic-chemistry.org The reaction is highly stereoselective and can be facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.org

In the context of naphthoquinone synthesis, the quinone moiety can act as the dienophile. For example, the Diels-Alder reaction has been used in the synthesis of various natural products and their analogues. wikipedia.orgslideshare.net A visible-light-mediated intermolecular dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes has been reported to produce diverse bicyclo[2.2.2]octa-2,5-diene scaffolds, which can be precursors to functionalized naphthalenes. chemrxiv.org

| Diene | Dienophile | Reaction Type | Product Type | Reference |

| Conjugated Diene | Substituted Alkene/Alkyne | Diels-Alder [4+2] Cycloaddition | Substituted Cyclohexene | sigmaaldrich.comwikipedia.org |

| 2-(Arylethynyl)naphthalene-1,4-dione | - | Intramolecular Cyclization | Naphthoquinone-fused pyrrole | rsc.org |

| Naphthalene | Vinyl Benzene | Visible-light [4+2] Cycloaddition | Bicyclo[2.2.2]octa-2,5-diene | chemrxiv.org |

Post-Synthetic Derivatization of this compound

Once this compound is synthesized, it can undergo further modifications to generate a library of derivatives. The reactivity of the acetyl group and the quinone ring allows for a wide range of chemical transformations.

Acylated 1,4-naphthoquinones are highly reactive towards nucleophiles due to the presence of multiple electrophilic centers. nih.gov This reactivity can be exploited to introduce various functional groups. For instance, 2-acyl-1,4-naphthoquinones can react with arylamines, often promoted by a Lewis acid catalyst like CeCl₃·7H₂O, to yield 2-acyl-3-aminophenyl-1,4-naphthoquinones in good yields. nih.gov

The acetyl group itself can be a handle for further reactions. For example, it can be transformed into other functional groups or used as a starting point for building more complex structures. researchgate.netnih.gov The reaction of 1,4-naphthoquinone derivatives with N-acetyl-L-cysteine leads to the formation of thia-Michael-type adducts. mdpi.com Furthermore, 1,4-naphthoquinone has been utilized as a derivatization reagent for the analysis of aliphatic thiols. nih.govacademicjournals.orggreyhoundchrom.comdergipark.org.tr

| Starting Material | Reagent | Product | Reference |

| 2-Acyl-1,4-naphthoquinones | Arylamines / CeCl₃·7H₂O | 2-Acyl-3-aminophenyl-1,4-naphthoquinones | nih.gov |

| 1,4-Naphthoquinone derivatives | N-Acetyl-L-cysteine | Thia-Michael Adducts | mdpi.com |

| 2-Acetylnaphthalene | Hydrazine (B178648) Hydrate | Hydrazone derivative | nih.gov |

Chemical Modifications at the Acetyl Moiety (e.g., Condensation Reactions, Pyrazoline Formation)

The acetyl group in this compound serves as a versatile anchor for a variety of chemical transformations, most notably condensation reactions that lead to the formation of new carbon-carbon and carbon-nitrogen bonds, often yielding heterocyclic structures.

Condensation Reactions: The carbonyl of the acetyl group is susceptible to reactions with active methylene (B1212753) compounds in what is known as the Knoevenagel condensation. wikipedia.orgalfa-chemistry.com This reaction involves the nucleophilic addition of a compound with an active hydrogen to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org For instance, reacting an acetylnaphthalene derivative with various aldehydes or ketones can lead to chalcone-like structures, which are valuable intermediates in their own right. acs.orgresearchgate.net The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde or ketone and an enolizable ketone, is a classic method for forming chalcones. acs.orgresearchgate.netiucr.orgasianinstituteofresearch.orgsphinxsai.com These reactions can be carried out using conventional heating or under microwave irradiation, with the latter often providing higher yields in shorter reaction times. asianinstituteofresearch.org

Pyrazoline Formation: The α,β-unsaturated ketones (chalcones) derived from acetylnaphthalenes are excellent precursors for the synthesis of pyrazolines, a class of five-membered nitrogen-containing heterocycles. sphinxsai.comkoyauniversity.org The synthesis typically involves the cyclization of the chalcone (B49325) intermediate with hydrazine or its derivatives, such as phenylhydrazine, in a suitable solvent like glacial acetic acid. sphinxsai.comkoyauniversity.org This cyclization can be promoted by conventional heating or by using alternative energy sources like ultrasonic irradiation, which has been shown to reduce reaction times and improve yields. sphinxsai.com The reaction proceeds via nucleophilic addition of the hydrazine to the β-carbon of the enone system, followed by intramolecular cyclization and dehydration. koyauniversity.org The use of deep eutectic solvents (DES) has also been explored as a green and efficient medium for this transformation. bhu.ac.in

The table below summarizes representative condensation and pyrazoline formation reactions starting from acetylnaphthalene precursors.

| Starting Material | Reagent(s) | Product Type | Conditions | Yield |

| 2-Acetylnaphthalene | Benzaldehyde, NaOH | Chalcone | Ethanol, Ultrasound | High |

| Chalcone from 2-acetylnaphthalene | Phenylhydrazine | Pyrazoline | Glacial Acetic Acid, Ultrasound | High |

| Enaminone from 2-acetylnaphthalene | Hydrazonoyl Chlorides | Substituted Pyrazole | - | Good |

| Enaminone from 2-acetylnaphthalene | Malononitrile, Ammonium Acetate | Substituted Pyridine | Acetic Acid, Reflux | 75% |

Data compiled from various studies on acetylnaphthalene derivatives. sphinxsai.comekb.eg

Reactions at the Quinone Ring (e.g., Nucleophilic Additions, Reductive Alkylations)

The quinone ring of this compound is an electron-deficient system, making it highly susceptible to reactions with nucleophiles. This reactivity is central to the derivatization of the naphthoquinone core.

Nucleophilic Additions: The C2 and C3 positions of the 1,4-naphthoquinone ring are electrophilic and readily undergo Michael-type additions with a wide range of nucleophiles. beilstein-journals.org This includes the addition of amines, thiols, and carbon nucleophiles. researchgate.netacs.org For example, the reaction of 1,4-naphthoquinone with anilines can be catalyzed by copper(II) acetate to efficiently produce N-aryl-2-amino-1,4-naphthoquinones. acs.org Similarly, laccase-catalyzed reactions with thiols can introduce sulfur-containing substituents. researchgate.net

The Michael addition of carbon nucleophiles, such as those derived from 2-hydroxy-1,4-naphthoquinones and various acceptors like nitroalkenes or indole-3-ones, has been extensively studied. acs.orgnih.govnih.govfigshare.com These reactions, often facilitated by organocatalysts, provide access to complex, chiral naphthoquinone derivatives with high yields and enantioselectivities. beilstein-journals.orgnih.gov

Reductive Alkylations: Reductive alkylation provides a method to introduce alkyl substituents onto the naphthoquinone ring. A notable example is the three-component reductive alkylation of 2-hydroxy-1,4-naphthoquinones. nih.govresearchgate.netnih.govresearchgate.nettandfonline.com This reaction can be performed with aldehydes in the presence of a reducing agent, such as a Hantzsch ester, and an organocatalyst like L-proline. researchgate.netnih.govresearchgate.net This process allows for the formation of 3-alkylated 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives in high yields under mild conditions. nih.gov The reaction is believed to proceed through the formation of an intermediate that is then reduced in situ to generate the alkylated product. This method has proven effective for synthesizing derivatives that were otherwise obtained in low yields through other means like radical alkylation. nih.govtandfonline.com

Catalytic Strategies in the Synthesis of this compound Systems

Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules like this compound and its derivatives. Transition metals, organocatalysts, and biocatalysts each provide unique advantages in constructing and functionalizing the naphthoquinone scaffold.

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis is instrumental in forming C-C and C-heteroatom bonds, enabling the synthesis and derivatization of aromatic systems. frontiersin.orgsioc-journal.cn

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, are workhorse methods for introducing aryl, vinyl, or alkynyl groups onto the naphthalene core, which can then be elaborated to the final dione (B5365651). frontiersin.org

C-H Functionalization: Modern methods focus on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. frontiersin.orgresearchgate.net Rhodium complexes, for instance, have been used for the arylation and alkylation of naphthoquinones using organoboronic acids as coupling partners. beilstein-journals.org

Carbonylative Synthesis: Transition-metal-catalyzed carbonylation reactions can be employed to construct heterocyclic systems fused to the naphthoquinone core. sioc-journal.cn

Lewis Acid Catalysis: Simple metal salts can also act as effective catalysts. For example, bismuth trichloride (B1173362) (BiCl₃) has been shown to catalyze the synthesis of 2-amino-1,4-naphthoquinones from 1,4-naphthoquinone and various amines under mild and sustainable conditions. rsc.org Similarly, copper salts are effective catalysts for oxidative coupling reactions and click chemistry to form triazole derivatives. acs.org

The table below highlights some transition metal-catalyzed reactions relevant to naphthoquinone synthesis.

| Reaction Type | Catalyst System | Substrates | Product |

| C-H Alkylation | [Cp*RhCl₂]₂ | 1,4-Naphthoquinone, Methylboronic acid | Menadione (2-Methyl-1,4-naphthoquinone) |

| Amination | BiCl₃ | 1,4-Naphthoquinone, Amines | 2-Amino-1,4-naphthoquinones |

| Oxidative Coupling | Copper(II) Acetate | 1,4-Naphthoquinone, Anilines | N-Aryl-2-amino-1,4-naphthoquinones |

Data sourced from studies on functionalization of the naphthoquinone ring. acs.orgbeilstein-journals.orgrsc.org

Applications of Organocatalysis and Biocatalysis in Naphthoquinone Synthesis

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering high stereoselectivity and milder, more environmentally friendly reaction conditions. numberanalytics.com

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of naphthoquinone chemistry, organocatalysts, particularly those derived from cinchona alkaloids, have been exceptionally successful in promoting asymmetric Michael additions. acs.orgnih.govnih.gov The reaction between 2-hydroxy-1,4-naphthoquinone and electrophiles like nitroalkenes or indolin-3-ones can be catalyzed to produce chiral functionalized naphthoquinones in high yields and with excellent enantioselectivity (ee) and diastereoselectivity (dr). beilstein-journals.orgacs.orgnih.gov For example, using a binaphthyl-derived tertiary amine-thiourea organocatalyst, nitroalkylated naphthoquinone derivatives have been obtained with yields up to 95% and ee values up to 99%. beilstein-journals.org

Biocatalysis: Biocatalysis employs enzymes to perform chemical transformations, capitalizing on their high specificity and efficiency under mild, often aqueous, conditions. numberanalytics.com Laccase enzymes, which are copper-containing oxidoreductases, have been used effectively in naphthoquinone synthesis. researchgate.net They can catalyze the one-pot synthesis of 1,4-naphthoquinone-2,3-bis-sulfides from 1,4-naphthohydroquinone and thiols, using atmospheric oxygen as the oxidant and producing only water as a byproduct. researchgate.net Laccases have also been employed to synthesize 4-arylamino-1,2-naphthoquinones in an environmentally benign, one-pot process. ipl.ptibict.br

Sustainable Synthetic Approaches for this compound (e.g., Green Chemistry Principles, Atom Economy)

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net

Atom Economy: Reactions that incorporate the maximum number of atoms from the reactants into the final product are considered highly atom-economical. One-pot reactions and multicomponent reactions are prime examples. The laccase-catalyzed one-pot synthesis of naphthoquinone derivatives exemplifies this, combining several steps into a single, efficient process. researchgate.net Similarly, Diels-Alder reactions are inherently atom-economical. numberanalytics.commdpi.com

Use of Safer Solvents and Conditions: A key goal of green chemistry is to replace volatile and toxic organic solvents with safer alternatives like water or to perform reactions under solvent-free conditions. researchgate.net The synthesis of naphthoquinone derivatives has been achieved in aqueous environments or using deep eutectic solvents (DES). bhu.ac.in Microwave-assisted synthesis represents an energy-efficient alternative to conventional heating, often leading to shorter reaction times and cleaner reactions. asianinstituteofresearch.org

Catalysis: The use of catalysts, especially biocatalysts and recyclable organocatalysts, is a cornerstone of green chemistry. Laccase-catalyzed reactions operate under mild conditions (e.g., 35-37 °C, aqueous buffer) and use air as the oxidant, making them highly sustainable. researchgate.net Organocatalytic Michael additions can be performed with low catalyst loadings (e.g., 1 mol%), minimizing waste. beilstein-journals.org

An example of a green synthetic approach is the Diels-Alder reaction between furan (B31954) and maleic acid in water at room temperature, which proceeds with 100% atom efficiency. Such principles can be applied to the synthesis of the naphthoquinone core.

Advanced Spectroscopic and Characterization Methodologies for 6 Acetylnaphthalene 1,4 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules like 6-Acetylnaphthalene-1,4-dione. It provides detailed information about the chemical environment of individual atoms, enabling the unambiguous assignment of the molecular structure.

Comprehensive 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial framework for structural analysis. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the acetyl group protons. The chemical shifts of the aromatic protons are influenced by their position on the naphthalene (B1677914) ring system and the electronic effects of the acetyl and dione (B5365651) functionalities. semanticscholar.orgmdpi.com The acetyl protons typically appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the quinone and acetyl groups are expected to resonate at the downfield end of the spectrum, typically in the range of δ 180-200 ppm. semanticscholar.orgmdpi.com The aromatic carbons will appear in the intermediate region, with their chemical shifts differentiated by their substitution patterns.

To definitively assign the complex NMR data and establish connectivity, a suite of two-dimensional (2D) NMR experiments is employed. youtube.comsdsu.eduscribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the same spin system. For this compound, COSY would be crucial for tracing the connectivity of the protons on the substituted aromatic ring. sdsu.eduscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the already identified proton resonances. youtube.comscribd.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly valuable for identifying quaternary carbons and for connecting different spin systems, such as linking the acetyl group to the naphthalene core. youtube.comscribd.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. NOESY can help to determine the stereochemistry and conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on data from analogous compounds, as specific experimental data for this compound is not readily available in the cited literature. Actual values may vary.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | - | ~184.5 | H-2, H-8 |

| 2 | ~7.0 | ~138.0 | H-3 |

| 3 | ~7.0 | ~138.0 | H-2 |

| 4 | - | ~185.0 | H-3, H-5 |

| 4a | - | ~132.0 | H-5, H-8 |

| 5 | ~8.2 | ~127.0 | H-7 |

| 6 | - | ~137.0 | H-5, H-7, H-acetyl |

| 7 | ~8.0 | ~130.0 | H-5 |

| 8 | ~8.1 | ~126.0 | H-5, H-7 |

| 8a | - | ~133.0 | H-5, H-8 |

| Acetyl-C=O | - | ~197.0 | H-acetyl |

| Acetyl-CH₃ | ~2.7 | ~27.0 | Acetyl-C=O |

Solid-State NMR for Polymorphism and Supramolecular Interactions

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can offer insights into the structure and dynamics in the solid phase. sci-hub.se This is particularly relevant for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR can differentiate between polymorphs by detecting variations in chemical shifts and relaxation times that arise from different molecular packing and intermolecular interactions in the crystal lattice. Furthermore, ssNMR techniques can be used to probe supramolecular interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the solid-state organization of molecules like this compound.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations. The two quinone carbonyl groups and the acetyl carbonyl group will likely exhibit distinct stretching frequencies, typically in the range of 1650-1700 cm⁻¹. mdpi.comsciforum.net The exact positions of these bands can be influenced by conjugation and intermolecular interactions. Other characteristic bands would include C=C stretching vibrations of the aromatic ring (around 1580-1600 cm⁻¹) and C-H stretching and bending modes. mdpi.comscielo.br

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of 1,4-naphthoquinone (B94277) and its derivatives shows characteristic bands for the symmetrical aromatic C-H stretching, C=O stretching, and C=C aromatic modes of the quinone moiety. mdpi.com For this compound, the symmetric vibrations of the naphthalene ring system are expected to be particularly strong in the Raman spectrum.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound Note: These are predicted values based on data from analogous compounds. mdpi.comsciforum.netmdpi.com

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Acetyl C-H Stretch | 2980-2900 | 2980-2900 |

| Acetyl C=O Stretch | ~1685 | ~1685 |

| Quinone C=O Stretch | ~1660 | ~1660 |

| Aromatic C=C Stretch | 1600-1580 | 1600-1580 |

| C-C Stretch | 1300-1100 | 1300-1100 |

| C-H Bending | 900-700 | 900-700 |

Resonance Raman and Surface-Enhanced Raman Scattering (SERS) for Enhanced Sensitivity

Resonance Raman spectroscopy can be employed to selectively enhance the vibrational modes associated with the chromophoric part of the molecule. nih.gov Since this compound is a colored compound, excitation with a laser wavelength that matches its electronic absorption should lead to a significant enhancement of the Raman signals from the naphthoquinone system, providing more detailed structural information about this part of the molecule.

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for obtaining Raman spectra from molecules adsorbed on nanostructured metal surfaces, such as silver or gold. clinmedjournals.orgrsc.org The SERS effect can enhance the Raman signal by several orders of magnitude, allowing for the detection of very low concentrations of the analyte. clinmedjournals.org For this compound, SERS could be used to study its interaction with metal surfaces and to obtain high-quality spectra from minute sample quantities. The orientation of the molecule on the metal surface can also be inferred from the enhancement patterns of different vibrational modes. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. acs.orgnih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), the elemental composition can be calculated. For this compound (C₁₂H₈O₃), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm the molecular formula. This technique is highly sensitive and provides definitive evidence for the identity of the synthesized or isolated compound.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified detailed outline. The required advanced spectroscopic and characterization data, including Electrospray Ionization Mass Spectrometry (ESI-MS), Tandem Mass Spectrometry (MS/MS), detailed photophysical properties, and single-crystal X-ray diffraction analysis for this specific molecule, are not present in the currently accessible research publications.

While general information exists for the broader class of naphthoquinones and for structurally related but distinct molecules—such as hydroxylated acetylnaphthalene diones or other derivatives—providing this information would violate the explicit instruction to focus solely on "this compound". The creation of data tables and detailed research findings as requested is therefore unachievable without the specific empirical data for the target compound.

UV-Visible Spectroscopy for Electronic Transitions

Other Advanced Spectroscopic Probes (e.g., Electron Paramagnetic Resonance (EPR), Mössbauer Spectroscopy)

Beyond the core spectroscopic methods, other advanced techniques can provide deeper insights into specific electronic or structural features of this compound, particularly in its modified forms or complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic method that specifically detects species with one or more unpaired electrons. wikipedia.org As such, it is not applicable to the ground-state this compound molecule, which is a diamagnetic species with all electrons paired. However, EPR spectroscopy is exceptionally valuable for studying radical forms of the compound.

Quinones are well-known to form stable radical anions upon one-electron reduction. acs.orgrsc.org EPR spectroscopy could be used to characterize the this compound radical anion. The resulting EPR spectrum would provide detailed information about the electronic structure of the radical, including:

The g-factor : This parameter gives insight into the electronic environment of the unpaired electron. wikipedia.org

Hyperfine Couplings : The interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H) leads to the splitting of the EPR signal into multiple lines. wikipedia.org Analysis of this hyperfine structure can map the distribution of the unpaired electron's spin density across the molecule, revealing the specific atoms on which the electron is localized. acs.org

Studies on the radical anions of related compounds like 1,4-naphthoquinone have successfully used techniques such as time-resolved resonance Raman spectroscopy, which complements EPR, to assign vibrational frequencies and understand structural changes upon radical formation. acs.org

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly specific technique that probes the nuclear environment of certain isotopes, most commonly iron-57 (B1207913) (⁵⁷Fe). researchgate.net It is insensitive to elements like carbon, hydrogen, and oxygen that constitute this compound. Therefore, Mössbauer spectroscopy cannot be used to study the pure compound itself.

The technique would become relevant only if this compound were used as a ligand to form a coordination complex with a Mössbauer-active metal, such as iron. In such a hypothetical iron complex, Mössbauer spectroscopy could provide precise information about the oxidation state (e.g., Fe(II) vs. Fe(III)), spin state (high-spin or low-spin), and the symmetry of the coordination environment of the iron center. researchgate.net

Theoretical and Computational Chemistry Studies on 6 Acetylnaphthalene 1,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are at the forefront of computational studies on 6-Acetylnaphthalene-1,4-dione, providing a detailed picture of its molecular properties.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ethernet.edu.et For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.net These calculations reveal bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.

Furthermore, DFT calculations can predict the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman spectra of the molecule. researchgate.netgrafiati.com By analyzing the vibrational modes, specific functional groups and their movements within the molecule can be identified, aiding in the interpretation of experimental spectroscopic data.

The electronic properties of this compound are also a key focus of DFT studies. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. ekb.egresearchgate.net A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals also highlights the regions of the molecule that are most likely to participate in chemical reactions as electron donors (HOMO) or acceptors (LUMO).

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For even higher accuracy in energetic and spectroscopic predictions, ab initio methods are employed. researchgate.net These methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data on the thermodynamic stability and reaction energies involving this compound. These high-level calculations are particularly valuable for obtaining precise predictions of spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts and electronic excitation energies, which are crucial for the unambiguous identification and characterization of the compound. publicationslist.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, considering its flexibility and interactions with its environment. nih.gov

Conformational Landscapes and Torsional Barriers of this compound

The acetyl group in this compound can rotate around the carbon-carbon single bond connecting it to the naphthalene (B1677914) ring. This rotation gives rise to different spatial arrangements, or conformations, of the molecule. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers (torsional barriers) that separate them. researchgate.net Understanding the conformational preferences is essential as different conformers can exhibit distinct chemical and physical properties.

Solvation Effects and Host-Guest Interactions through MD

The behavior of this compound can be significantly influenced by its surrounding environment, such as a solvent or a host molecule. MD simulations are particularly well-suited to study these interactions. By explicitly including solvent molecules in the simulation box, the effect of solvation on the conformational equilibrium and reactivity of the compound can be investigated. Furthermore, MD simulations can be used to model the interaction of this compound with larger molecules, such as proteins or cyclodextrins, to understand the principles of host-guest recognition and binding. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods play a vital role in predicting various spectroscopic parameters of this compound, which are indispensable for its characterization.

| Spectroscopy | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) - Aromatic H | 7.5 - 8.5 |

| Chemical Shift (ppm) - Acetyl CH₃ | 2.5 | |

| ¹³C NMR | Chemical Shift (ppm) - Carbonyl C | 180 - 200 |

| Chemical Shift (ppm) - Aromatic C | 120 - 140 | |

| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | 1650 - 1700 |

| Vibrational Frequency (cm⁻¹) - C=C stretch | 1580 - 1620 | |

| UV-Vis | Wavelength of Max. Absorption (λmax) | ~330 nm |

These predicted spectra, generated from quantum chemical calculations, can be compared with experimental data to confirm the structure of synthesized compounds. Discrepancies between predicted and experimental spectra can also point to specific intermolecular interactions or environmental effects that are not accounted for in the computational model.

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. oregonstate.edunih.gov These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in a molecule. nih.gov

For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), can provide theoretical chemical shift values. nih.gov These calculated shifts are then typically scaled or referenced against a standard, like tetramethylsilane (B1202638) (TMS), to compare with experimental data. oregonstate.edusigmaaldrich.comcarlroth.com The accuracy of these predictions is crucial for confirming chemical structures and understanding substituent effects. For instance, the electron-withdrawing nature of the acetyl and dione (B5365651) groups would be expected to deshield nearby aromatic protons and carbons, leading to higher chemical shift values (downfield shifts). oregonstate.edu

Predicting coupling constants (J-couplings) is also possible and provides information about the connectivity and dihedral angles between atoms. nmrdb.org While more computationally intensive, these calculations can aid in the complete assignment of complex NMR spectra. The entire process involves geometry optimization of the molecule followed by the NMR property calculation. nih.gov

Table 1: Hypothetical Simulated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2/H3 | 7.0 - 7.2 | 138.0 - 140.0 |

| C1/C4 (C=O) | - | 184.0 - 186.0 |

| C4a/C8a | - | 132.0 - 134.0 |

| H5 | 8.0 - 8.2 | 130.0 - 132.0 |

| C6 (C-Ac) | - | 135.0 - 137.0 |

| H7 | 7.8 - 8.0 | 128.0 - 130.0 |

| H8 | 8.3 - 8.5 | 133.0 - 135.0 |

| Acetyl CH₃ | 2.5 - 2.7 | 26.0 - 28.0 |

| Acetyl C=O | - | 197.0 - 199.0 |

Note: These are estimated values based on typical shifts for similar structures and are for illustrative purposes only. Actual calculated values would require specific DFT computations.

Prediction of IR, UV-Vis, and Fluorescence Spectra for Experimental Validation

Computational methods are also extensively used to simulate various types of molecular spectra, which can then be compared with experimental results for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. oup.comosti.gov These frequencies correspond to the absorption bands observed in an IR spectrum. For this compound, key predicted vibrations would include the stretching frequencies of the two quinone carbonyl groups (typically around 1650-1680 cm⁻¹) and the acetyl carbonyl group (around 1680-1700 cm⁻¹). oup.comoup.com The C=C stretching vibrations of the naphthalene ring would also be predicted in the 1450-1600 cm⁻¹ region. osti.gov Comparing the calculated spectrum with an experimental one can confirm the presence of these functional groups. osti.govoup.com

UV-Vis and Fluorescence Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. taylorandfrancis.com For this compound, these calculations would likely predict strong absorptions in the UV region corresponding to π-π* transitions within the aromatic system and weaker n-π* transitions associated with the carbonyl groups. mdpi.com The solvent environment can also be modeled to see its effect on the absorption maxima. ajchem-a.com Similarly, fluorescence spectra can be computationally modeled by studying the transition from the first excited state back to the ground state. tandfonline.com

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain experimentally. iranchembook.ir

Location of Transition States and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a reaction mechanism, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. iranchembook.ir Computational methods can locate the geometry of a transition state and calculate its energy. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the located TS indeed connects the desired minima on the potential energy surface.

Reaction Pathway Mapping and Determination of Energy Barriers

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. The difference in energy between the reactants and the transition state defines the activation energy or energy barrier of the reaction. This barrier is a critical factor in determining the reaction rate. For reactions involving this compound, such as nucleophilic additions to the quinone ring, computational mapping can reveal the preferred reaction sites and the feasibility of different pathways under various conditions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO-LUMO Analysis for Chemical Reactivity and Charge Transfer

The HOMO represents the outermost electrons of a molecule and is associated with its ability to donate electrons (nucleophilicity). taylorandfrancis.comresearchgate.net The LUMO, on the other hand, represents the lowest energy orbital that can accept electrons, indicating its electrophilicity. taylorandfrancis.comresearchgate.net

For this compound, the HOMO would likely be distributed over the naphthalene ring system, while the LUMO is expected to be localized on the electron-deficient quinone moiety, particularly on the α,β-unsaturated ketone system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net

Analysis of the HOMO and LUMO electron density distributions can predict the sites of electrophilic and nucleophilic attack. For instance, in a reaction with a nucleophile, the attack would be predicted to occur at the atoms where the LUMO has the largest lobes. In this compound, this would likely be the carbon atoms of the quinone ring. This analysis is crucial for understanding and predicting the outcomes of reactions such as Michael additions, which are common for naphthoquinones. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Theoretical and computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules. One such tool is the Molecular Electrostatic Potential (MEP) map, which is invaluable for predicting and interpreting the electrostatic interactions of a molecule. The MEP is a visual representation of the total electrostatic potential on the surface of a molecule, providing a guide to its reactive behavior by identifying regions that are rich or poor in electrons.

The MEP is calculated using quantum chemical methods, such as Density Functional Theory (DFT), to determine the electron density distribution of a molecule in its ground state. This potential is then mapped onto the molecule's surface, typically an isosurface of electron density. The resulting map uses a color spectrum to denote different potential values. Conventionally, red indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. Conversely, blue represents areas of the most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Intermediate potentials are shown in shades of orange, yellow, and green, with green often representing regions of near-zero potential. conicet.gov.ardergipark.org.tr

While specific MEP analysis for this compound is not extensively detailed in the current literature, its features can be predicted by examining its constituent functional groups: the naphthalene-1,4-dione core and the acetyl group.

The naphthalene-1,4-dione structure contains two carbonyl (C=O) groups within the quinone ring. These groups are strongly electron-withdrawing. Computational studies on related naphthoquinone derivatives confirm that the oxygen atoms of the carbonyl groups are centers of high electron density. scielo.brresearchgate.net Therefore, in the MEP map of this compound, these two oxygen atoms at the 1- and 4-positions are expected to be regions of strong negative potential, colored in red. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds.

The acetyl group (-COCH₃) attached at the 6-position introduces a third carbonyl group to the molecule. Studies on acetophenone (B1666503) and its derivatives consistently show that the carbonyl oxygen is a primary site of negative electrostatic potential, making it a preferred location for electrophilic attack. conicet.gov.ardergipark.org.tr Consequently, the oxygen atom of the acetyl group in this compound will also appear as a distinct red or deep orange region on the MEP map, indicating a high electron density.

Intense Negative Potential (Red): Localized on the three oxygen atoms of the two quinone carbonyl groups and the single acetyl carbonyl group. These are the primary sites for electrophilic interactions.

Positive Potential (Blue): Concentrated around the hydrogen atoms bonded to the aromatic rings and the methyl group hydrogens. These areas are susceptible to attack by nucleophiles.

This predicted distribution of electrostatic potential is crucial for understanding the molecule's intermolecular interactions, reactivity patterns, and its potential role in various chemical and biological processes.

Advanced Applications of 6 Acetylnaphthalene 1,4 Dione in Chemical Sciences

Catalysis and Organocatalysis

While direct use of 6-acetylnaphthalene-1,4-dione as a catalyst is not extensively documented, its functional groups make it a valuable component in catalytic systems, either as a ligand for metal complexes or as a key substrate in catalyzed reactions.

The structure of this compound, featuring multiple oxygen atoms in its quinone and acetyl moieties, presents potential coordination sites for metal ions. Although research specifically detailing this compound as a ligand is limited, the broader class of naphthoquinones and related naphthalene (B1677914) derivatives is known to form stable metal complexes. For instance, derivatives like phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione) readily act as ligands, coordinating with metal ions through their oxygen atoms. These complexes have shown relevance in anticancer research and demonstrate the capacity of the naphthoquinone scaffold to participate in metal binding.

Furthermore, Schiff bases derived from related compounds like isonitroso-2-acetylnaphthalene have been used to create complexes with metals such as Ni(II), Cu(II), and Co(II). These complexes are noted for their distinct geometries, including square-planar and tetrahedral structures, underscoring the versatility of the acetylnaphthalene framework in coordination chemistry. This suggests a strong potential for this compound to be developed into specialized ligands for various catalytic applications.

This compound serves as a valuable reactant in synthetically important catalytic transformations. A notable example is its use in the synthesis of 2,3-dihydronaphtho[1,2-b]furans. In this reaction, this compound (referred to as 2-acetylnaphthalene-1,4-dione in some literature) undergoes a formal [3+2] cycloaddition with various olefins. rsc.orgresearchgate.net The reaction is efficiently catalyzed by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile (B52724) at room temperature, producing a diverse range of dihydronaphthofuran derivatives in good to excellent yields. rsc.orgresearchgate.net These products are of significant interest due to their prevalence in biologically active natural products and their potential as antioxidant and antibacterial agents. oup.com

In the field of transfer hydrogenation, acetylnaphthalenes have been studied as hydrogen acceptors. While not acting as a catalyst itself, this compound's parent structure, acetylnaphthalene, participates in these reactions, highlighting the reactivity of the acetyl group within the naphthalene system.

Table 1: Synthesis of 2,3-Dihydronaphtho[1,2-b]furans from this compound and Olefins

| Olefin Reactant | Product Yield (%) |

|---|---|

| Styrene | 94 |

| α-Methylstyrene | 96 |

| 4-Chlorostyrene | 92 |

| 4-Methylstyrene | 93 |

| Ethyl vinyl ether | 85 |

| 1-Hexene | 38 |

Data sourced from a cerium(IV) ammonium nitrate-catalyzed reaction. rsc.org

This compound as a Ligand Component in Metal Complexes for Catalytic Transformations

Materials Science and Polymer Chemistry

The reactive nature and rigid structure of this compound make it a candidate for the development of novel functional materials and polymers.

Naphthalene-based monomers are known for their ability to impart high thermal stability and mechanical strength to polymers. For example, polyesters like Poly(1,4-cyclohexanedimethylene 2,6-naphthalate) (PCHDMN), synthesized from dimethyl 2,6-naphthalenedicarboxylate, exhibit high melting points and thermal stability. Although the direct polymerization of this compound is not widely reported, its bifunctional nature, arising from the reactive ketone and acetyl groups, suggests its potential as a monomer or cross-linking agent for creating heat-resistant polymers. These functional groups could theoretically participate in condensation or addition polymerization reactions to form novel polymeric structures.

The extended π-system of the naphthalene core combined with carbonyl groups gives this compound a characteristic yellow color, making it and its derivatives useful in the formulation of dyes and pigments. epdf.pub The naphthoquinone scaffold is a known chromophore that can be chemically modified to tune its color properties for various applications.

Furthermore, this compound is a precursor to materials with photochromic properties. Dihydronaphthofurans, which can be synthesized from this compound, are structurally related to vinylidene-naphthofurans, a class of molecules known to exhibit photochromism—a reversible change in color upon exposure to light. rsc.org This connection positions this compound as a key building block for developing advanced photoactive materials for applications such as smart windows, optical data storage, and molecular switches. scielo.br

Precursors for the Synthesis of High-Performance Polymeric Materials (e.g., Heat-Resistant Polyesters)

Electrochemical Systems and Energy Storage Applications

The core 1,4-naphthoquinone (B94277) structure of this compound is inherently redox-active, making it a compound of high interest for electrochemical applications, including energy storage. The quinone moiety can undergo a reversible two-electron, two-proton reduction to form the corresponding hydroquinone. epdf.pubuaz.edu.mx This electrochemical behavior is central to the function of many biologically active quinones and is being explored for technological applications. acs.org

Studies on various 1,4-naphthoquinone derivatives show that they typically exhibit two reversible or quasi-reversible one-electron transfer processes in aprotic media, corresponding to the formation of the semiquinone anion radical and the dianion. uaz.edu.mx The precise redox potential can be tuned by modifying the substituents on the naphthoquinone ring. The electron-withdrawing acetyl group in this compound is expected to influence its redox potential compared to the unsubstituted parent compound.

This inherent redox activity makes naphthoquinone derivatives promising candidates for use as electrode materials in organic-based energy storage devices, such as redox flow batteries and lithium-ion batteries. acs.orgrsc.org By modifying the naphthoquinone structure, researchers aim to enhance properties like redox potential, solubility, and stability, paving the way for high-performance, sustainable energy storage solutions. rsc.org The ability to undergo stable and reversible redox reactions makes this compound a molecule with significant potential in the design of next-generation electrochemical systems.

Redox-Active Components in Organic Batteries and Supercapacitors

The development of sustainable energy storage systems is a critical global challenge. Organic redox-active materials are promising alternatives to traditional inorganic materials used in batteries, offering advantages such as structural diversity, environmental compatibility, and the use of abundant resources. researchgate.netspringernature.com The core of this technology relies on molecules that can undergo reversible reduction and oxidation processes.

Quinones, including this compound, are a prominent class of organic electrode materials due to the reversible redox activity of their carbonyl groups. researchgate.net The fundamental charge storage mechanism involves the two-electron, two-proton reduction of the dione (B5365651) to the corresponding hydroquinone, a process that is electrochemically reversible. The presence of the naphthalene ring extends the π-conjugated system, which can influence the redox potential and stability of the molecule.

While specific performance data for this compound in battery applications is not extensively documented, the principles governing related compounds are well-established. For instance, the structural diversity of organic redox-active materials allows for the fine-tuning of electrochemical properties. researchgate.net The acetyl group, being an electron-withdrawing group, is expected to influence the redox potential of the naphthoquinone core. Research on other quinone derivatives demonstrates that functionalization is a key strategy to enhance performance metrics such as capacity, voltage, and cycling stability. nih.govdiva-portal.org The exploration of quinone derivatives in aqueous redox flow batteries (RFBs) and other organic batteries is an active area of research, with a focus on creating low-cost, high-performance energy storage solutions. nih.govnih.gov

Table 1: General Properties of Naphthoquinone-based Systems for Energy Storage

| Property | Description | Relevance to this compound |

|---|---|---|

| Redox Activity | Reversible reduction-oxidation of the quinone moiety. | The 1,4-dione structure is the primary redox-active center. smolecule.com |

| Structural Tunability | Functional groups can be added to the core structure to modify properties. researchgate.net | The acetyl group at the 6-position can alter redox potential and solubility. smolecule.com |

| Sustainability | Based on abundant elements like carbon, hydrogen, and oxygen. researchgate.net | Offers a potentially greener alternative to metal-based battery materials. |

Utilization in Electrochemical Sensors and Devices

Electrochemical sensors are devices that translate a chemical interaction into a measurable electrical signal, offering sensitive, rapid, and portable detection of various analytes. researchgate.net The operating principle often involves the modification of an electrode surface with a material that selectively interacts with the target analyte, causing a change in properties like current or potential.

Naphthoquinone derivatives are attractive candidates for developing electrochemical sensors due to their inherent redox activity. They can be immobilized on electrode surfaces, and their electrochemical signals can be modulated by the presence of specific analytes. The interaction can be based on several mechanisms, including hydrogen bonding, π-π stacking, or covalent bond formation, which alters the electronic environment of the naphthoquinone and thus its redox behavior.

Although specific sensor devices based on this compound are not widely reported, the synthesis of related Schiff base complexes of nickel(II), copper(II), and zinc(II) with a ligand derived from isonitroso-2-acetylnaphthalene highlights the versatility of acetylnaphthalene derivatives in coordination chemistry. researchgate.net Such complexes, with their defined geometries and electronic properties, are foundational for creating selective recognition sites in sensors. The tetradentate coordination of ligands through azomethine nitrogen and oxime oxygen atoms creates a stable framework that could be adapted for analyte binding. researchgate.net The development of sensors often relies on understanding these fundamental coordination and electrochemical behaviors. acs.org

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov This field is crucial for designing complex, functional architectures from simpler molecular building blocks.

A key application of supramolecular chemistry is the creation of molecular receptors, or hosts, that can selectively bind to specific guest molecules. This host-guest interaction is the basis for highly selective chemical sensing. The design of these receptors requires precise control over the size, shape, and chemical functionality of the host's binding cavity.

While direct studies on this compound as a molecular receptor are limited, the structural features of the molecule provide clear design principles. The aromatic naphthalene core can engage in π-π stacking interactions with other aromatic guests. The oxygen atoms of both the quinone and the acetyl group can act as hydrogen bond acceptors. These functionalities allow for the specific recognition of guest molecules that have complementary hydrogen bond donors and aromatic surfaces. For example, research on the binding of 2-acetylnaphthalene (B72118) (an isomer) with cyclodextrins demonstrates how the naphthalene moiety can fit into a hydrophobic cavity, with the interaction strength influenced by the size of the host molecule. researchgate.net Such principles are directly applicable to the design of new receptors based on the this compound framework for sensing applications.

The same non-covalent forces that govern host-guest chemistry also drive the self-assembly of molecules into larger, ordered structures. Understanding these interactions is fundamental to developing new materials and controlling molecular organization at the nanoscale. uci.edu

The this compound molecule possesses key features that promote self-assembly. The large, flat naphthalene ring system is prone to forming π-π stacks, which are a common organizing motif in aromatic compounds. nih.gov Additionally, the potential for intermolecular hydrogen bonding involving the acetyl and quinone oxygens can provide directionality and stability to the resulting assemblies. Studies on related systems, such as the self-assembly of amyloid-forming peptides, show that small aromatic molecules like naphthoquinone derivatives can influence and even inhibit aggregation processes, highlighting the significance of these non-covalent interactions. uci.edu The specific substitution pattern on the naphthalene ring, including the position of the acetyl group, would finely tune the geometry and stability of these self-assembled structures. smolecule.com

Design of Molecular Receptors for Chemical Sensing

Chemical Biology Tool Development and Mechanistic Probes (excluding therapeutic efficacy)

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, in a controlled manner. They are invaluable tools for elucidating complex biochemical processes, mapping cellular pathways, and understanding the mechanisms of disease, separate from any potential therapeutic outcome. researchgate.net

The reactivity and structural motifs of this compound make it a candidate for development as a chemical probe. Naphthoquinones are known to interact with a variety of enzymes, often through their ability to accept electrons or participate in redox cycling, which can generate reactive oxygen species. smolecule.com This reactivity can be harnessed to probe the function of redox-sensitive pathways in cells.

Studies have indicated that this compound and its derivatives can interact with crucial enzymes like topoisomerases, which are involved in DNA replication and transcription. smolecule.com By designing derivatives and studying their structure-activity relationships, researchers can develop specific probes to investigate the mechanism of topoisomerase function. Furthermore, the interaction of acetylnaphthalene derivatives with other enzymes has been explored. For instance, ω-amine transaminase from Aspergillus terreus has been engineered to improve its catalytic efficiency toward 1-acetylnaphthalene, demonstrating that the acetylnaphthalene scaffold can be recognized by and interact with enzyme active sites. nih.govresearchgate.net Such studies are fundamental to developing probes that can report on enzyme activity or be used to map enzyme-substrate interactions within complex biological systems.

Covalent Modifiers for Investigating Macromolecular Interactions

The inherent electrophilicity of the 1,4-naphthoquinone scaffold, a core structural feature of this compound, renders it a potent tool for the covalent modification of macromolecules. ontosight.ai This reactivity is fundamental to its application in chemical biology for probing and understanding complex biological interactions. The quinone ring system, particularly at its unsubstituted carbon positions, acts as a powerful electrophile, making it susceptible to nucleophilic attack from residues within biological macromolecules like proteins and nucleic acids. nih.gov

The primary mechanism of action involves the formation of stable covalent adducts with nucleophilic amino acid residues. nih.gov Among these, the thiol group of cysteine is a particularly favorable target due to its high reactivity. nih.govnih.gov This interaction is a form of Michael addition, where the nucleophilic cysteine thiolate attacks one of the activated carbons of the quinone ring. This covalent modification can be used to identify and characterize the binding sites of proteins, effectively acting as a chemical probe to map reactive and functionally significant residues within a proteome. nih.govnih.gov

Research on analogous 1,4-naphthoquinones has provided detailed insights into this process. For instance, studies on a class of 1,4-naphthoquinone derivatives have demonstrated their function as potent, reversible covalent inhibitors of cysteine proteases. smolecule.comnih.gov Mass spectrometry and kinetic analyses in these studies confirmed that a covalent bond forms between the inhibitor and the target enzyme. smolecule.comnih.gov This ability to covalently label active site cysteines allows for the investigation of enzyme function, inhibition mechanisms, and the development of targeted therapeutic agents. nih.gov

Furthermore, the interaction is not limited to cysteine. Other nucleophilic sites on proteins, such as the amine groups in lysine (B10760008) residues or even reactive groups in DNA, can also be targeted by electrophilic naphthoquinones. nih.gov The activity of many naphthalene-based compounds is often linked to their metabolic transformation into reactive species that subsequently form covalent bonds with cellular proteins, thereby influencing a wide range of biochemical pathways. nih.gov

While detailed studies focusing exclusively on this compound as a covalent probe are emerging, its structural features strongly support its utility in this domain. The presence of the acetyl group at the 6-position can modulate its electronic properties and biological profile, potentially influencing its reactivity and selectivity towards specific macromolecular targets. smolecule.com Its established interaction with enzymes like topoisomerases points to its capacity to engage with and covalently modify key cellular machinery. smolecule.com Therefore, this compound represents a valuable chemical entity for investigating macromolecular interactions through covalent labeling, with potential applications in target identification, enzyme inhibition studies, and the development of activity-based probes. nih.gov

Table 1: Research Findings on Naphthoquinones as Covalent Modifiers

| Research Focus | Key Finding | Macromolecular Target(s) | Methodological Insights | Reference(s) |

| Cysteine Protease Inhibition | 1,4-Naphthoquinones act as potent, reversible covalent inhibitors. | Cysteine Proteases (e.g., Rhodesain) | Formation of a covalent bond with the active site cysteine was confirmed by mass spectrometry and detailed kinetic studies. | smolecule.com, nih.gov |

| General Macromolecule Interaction | Naphthoquinones are powerful electrophiles that form covalent bonds with biological nucleophiles. | Protein thiol groups (cysteine), amine groups (in DNA and cytoskeleton). | The unmodified carbons in the quinone ring are the sites of nucleophilic attack. | nih.gov |

| Target Identification | Covalent inhibitors are used as chemical tools to study biological processes and validate therapeutic targets. | Various proteins with reactive, poorly conserved amino acids. | Activity-based protein profiling (ABPP) uses covalent probes to map reactive residues across the proteome. | nih.gov |

| Enzyme Interaction | This compound and its derivatives interact with enzymes involved in cellular pathways. | Topoisomerases | The compound's electrophilic nature enables it to react with nucleophiles within the enzyme structure. | smolecule.com, ontosight.ai |

Future Directions and Emerging Research Avenues for 6 Acetylnaphthalene 1,4 Dione

Development of Innovative and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally benign synthetic strategies for utilizing 6-Acetylnaphthalene-1,4-dione. A significant step in this direction involves the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst. Research has shown that 2-acetylnaphthalene-1,4-dione (an alternative nomenclature for this compound) reacts with various olefins in the presence of a catalytic amount of CAN (5.0 mol%) in acetonitrile (B52724). rsc.org This reaction, which proceeds at room temperature with a short reaction time of 20 minutes, yields structurally complex 2,3-dihydronaphtho[1,2-b]furans in yields ranging from 38% to 96%. rsc.org

This method represents a formal [3+2] cycloaddition and is notable for its efficiency and mild conditions. rsc.orgrsc.org The development of such catalytic, one-pot reactions is a hallmark of modern organic synthesis. Future work could expand upon this by:

Exploring a wider range of olefin substrates to create a diverse library of dihydronaphthofuran derivatives.

Investigating alternative, even more sustainable catalysts, such as earth-abundant metal catalysts or organocatalysts, to replace cerium. acs.org

Adapting these reactions for use in greener solvents like water or under solvent-free conditions to further enhance the sustainability of the process. scirp.orgacs.orgscispace.com

Exploration of Novel Catalytic and Materials Applications

The established reactivity of this compound as a precursor to heterocyclic compounds like dihydronaphthofurans opens up new possibilities for its application in catalysis and materials science. rsc.org The dihydronaphthofuran scaffold is a core component of various biologically active natural products. rsc.org Therefore, using this compound in the catalytic synthesis of these targets is a promising future direction.

The CAN-catalyzed reaction with olefins is a prime example of its application in generating valuable chemical entities. rsc.org The reaction demonstrates how the naphthoquinone moiety can act as a three-carbon synthon in cycloaddition reactions. rsc.orgrsc.org

Future research is expected to explore:

The use of this compound as a monomer or key building block in the synthesis of novel polymers and functional materials.

The potential of its derivatives as ligands for creating new metal complexes with unique catalytic or photophysical properties.

Its application in multicomponent reactions to rapidly build molecular complexity from simple starting materials. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product Class | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Acetylnaphthalene-1,4-dione | Olefins | Cerium(IV) ammonium nitrate (CAN) | CH₃CN | Room Temp, 20 min | 2,3-Dihydronaphtho[1,2-b]furans | 38-96% | rsc.org |

Integration of Advanced Characterization Techniques with in situ and operando Studies

While synthetic outcomes are known, a deeper mechanistic understanding of reactions involving this compound is a critical future research area. The application of advanced characterization techniques, particularly in situ and operando spectroscopy, will be instrumental. These methods allow researchers to observe catalyst and reactant structures as they change in real-time under actual reaction conditions. rsc.orgnih.gov

For instance, operando spectroscopic studies could be applied to the CAN-catalyzed cycloaddition to:

Identify transient intermediates, such as the initial complex formed between CAN and the naphthoquinone. rsc.orgnih.gov

Elucidate the precise role of the catalyst in activating the substrates.

Gain kinetic data to optimize reaction conditions for improved yield and selectivity.

Techniques like in situ UV-Vis, FT-IR, and NMR spectroscopy, which have been used to study the redox mechanisms of other quinone derivatives, could provide invaluable insights into the electronic and structural dynamics of reactions involving this compound. rsc.orgscirp.org

Leveraging Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid design and property prediction of new molecules. rsc.org For a versatile scaffold like this compound, these computational tools represent a major avenue for future development.

Emerging research will likely involve:

De Novo Design: Using ML models to design novel derivatives of this compound with tailored properties for specific applications, such as enhanced catalytic activity or targeted biological interactions.

Property Prediction: Employing Quantitative Structure-Activity Relationship (QSAR) models and other algorithms to predict the chemical and physical properties (e.g., redox potential, solubility) and biological activities of new derivatives before their synthesis, saving time and resources. rsc.orgsemanticscholar.org

Reaction Optimization: Utilizing AI to analyze complex reaction data and predict optimal conditions (catalyst, solvent, temperature) for synthetic transformations involving this compound.

These in silico approaches, when combined with experimental validation, can significantly accelerate the discovery-to-application pipeline for new compounds derived from this platform. rsc.orgsemanticscholar.org

Interdisciplinary Research at the Interface of Organic Chemistry and Other Scientific Disciplines

The full potential of this compound will be unlocked through collaborations that bridge organic chemistry with other scientific fields. The ability to synthesize complex heterocyclic structures from this compound provides a natural link to medicinal chemistry and pharmacology, where such scaffolds are highly valued. rsc.org

Future interdisciplinary efforts could include:

Chemistry and Materials Science: Collaboration to synthesize polymers or metal-organic frameworks (MOFs) using derivatives of this compound, followed by characterization of their electronic, optical, or porous properties.

Chemistry and Biology: Joint projects to synthesize libraries of dihydronaphthofuran analogues and screen them for biological activity, potentially leading to new therapeutic leads.

Experimental and Computational Chemistry: A synergistic approach where computational chemists use AI and DFT calculations to predict promising new structures and reaction pathways, which are then synthesized and tested by experimental chemists, creating a rapid feedback loop for discovery. rsc.orgacs.org

By embracing these future directions, the scientific community can expand the utility of this compound far beyond its current applications, paving the way for innovations in sustainable synthesis, advanced materials, and accelerated chemical discovery.

Q & A

Q. Tables for Quick Reference